molecular formula C10H15N3 B1366195 2-(Pyridin-3-yl)piperidin-1-amine

2-(Pyridin-3-yl)piperidin-1-amine

Cat. No.: B1366195
M. Wt: 177.25 g/mol
InChI Key: RBKLKVOOTGOALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-3-yl)piperidin-1-amine is a heterocyclic compound featuring a pyridine ring directly attached to a piperidine moiety via its 3-position. This structure confers unique physicochemical properties, such as moderate basicity due to the nitrogen atoms in both rings.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

2-pyridin-3-ylpiperidin-1-amine

InChI

InChI=1S/C10H15N3/c11-13-7-2-1-5-10(13)9-4-3-6-12-8-9/h3-4,6,8,10H,1-2,5,7,11H2

InChI Key

RBKLKVOOTGOALW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(Pyridin-3-yl)piperidin-1-amine and its analogs:

Compound Key Structural Features Biological Activity/Properties References
2-(Pyridin-3-yl)piperidin-1-amine Pyridine (C5H5N) at piperidine’s 2-position; primary amine on piperidine. Potential hydrogen-bonding capability; moderate solubility due to amine group.
UDO (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone Trifluoromethylphenyl-piperazine substituent; ethanone linker. Potent CYP51 inhibitor (anti-T. cruzi activity comparable to posaconazole).
UDD N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine Dual trifluoromethyl groups on pyridine and phenyl; tertiary amine. Enhanced lipophilicity and enzyme inhibition due to electron-withdrawing CF3 groups.
2-(Piperidin-1-yl)pyridin-3-amine hydrochloride Pyridine ring with piperidin-1-yl substituent; hydrochloride salt. Improved water solubility; potential CNS activity due to amine salt formulation.
3-(4-Methylpiperazin-1-yl)pyridin-2-amine Methylpiperazine substituent on pyridine; secondary amine. Increased conformational flexibility; possible modulation of serotonin/dopamine receptors.
4-(Trifluoromethyl)piperidin-1-amine dihydrochloride Trifluoromethyl group on piperidine; dihydrochloride salt. High metabolic stability; enhanced membrane permeability due to CF3 group.
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole core with cyclopropylamine substituent. Improved metabolic stability (pyrazole’s resistance to oxidation); potential kinase inhibition.

Key Findings:

Enzyme Inhibition : Compounds like UDO and UDD exhibit strong anti-parasitic activity due to trifluoromethyl groups enhancing binding to CYP51’s hydrophobic active site. In contrast, 2-(Pyridin-3-yl)piperidin-1-amine lacks these groups, suggesting lower potency against T. cruzi but possibly better solubility .

Solubility and Formulation : The hydrochloride salt of 2-(Piperidin-1-yl)pyridin-3-amine () demonstrates how salt forms can drastically improve aqueous solubility, a critical factor in drug development. The target compound’s free base form may require formulation adjustments for optimal bioavailability .

Lipophilicity vs. Selectivity: The trifluoromethyl group in 4-(trifluoromethyl)piperidin-1-amine () increases lipophilicity, favoring blood-brain barrier penetration. However, this may reduce selectivity due to non-specific interactions .

Metabolic Stability : Pyrazole-containing analogs () show resistance to oxidative metabolism, whereas the primary amine in 2-(Pyridin-3-yl)piperidin-1-amine could be susceptible to deamination, necessitating structural modifications for in vivo stability .

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